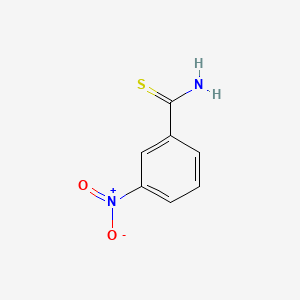
3-Nitrobenzene-1-carbothioamide
Descripción general
Descripción
3-Nitrobenzene-1-carbothioamide: is an organic compound with the molecular formula C7H6N2O2S It is characterized by the presence of a nitro group (-NO2) and a carbothioamide group (-CSNH2) attached to a benzene ring
Aplicaciones Científicas De Investigación
3-Nitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
3-Nitrobenzene-1-carbothioamide is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing hands and face thoroughly after handling; and wearing protective gloves, clothing, eye protection, and face protection .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as carbazole hydrazine-carbothioamide derivatives, have been found to target the pi3k/akt/mtor signaling pathway . This pathway plays a crucial role in cell survival, growth, and proliferation, making it a significant target in cancer therapy .
Mode of Action
Similar compounds have been shown to interact with their targets by inhibiting crucial pathways . For instance, carbazole hydrazine-carbothioamide derivatives inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival .
Biochemical Pathways
Related compounds have been shown to impact the pi3k/akt/mtor pathway . This pathway is involved in cell survival, growth, and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest .
Pharmacokinetics
The physicochemical properties of similar compounds have been assessed and found to be optimal, suggesting potential bioavailability .
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines . These effects are likely due to the inhibition of crucial pathways such as the PI3K/Akt/mTOR pathway .
Análisis Bioquímico
Biochemical Properties
3-Nitrobenzene-1-carbothioamide plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of aromatic compounds. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to changes in protein conformation and function, which are crucial for understanding its role in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound has been shown to inhibit certain enzymes involved in the metabolic pathways of aromatic compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a predicted melting point of 115.89°C and a boiling point of approximately 336.3°C at 760 mmHg . Its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its effects on cellular function. Long-term studies have observed that prolonged exposure to this compound can result in alterations in cellular processes, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to oxidative stress and damage to cellular components, such as DNA and proteins. Additionally, threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes and cofactors that facilitate the breakdown and assimilation of these compounds. For example, it has been shown to interact with oxygenases and reductases, which play critical roles in the oxidative and reductive pathways of aromatic compound metabolism. These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting processes such as enzyme inhibition and gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Nitrobenzene-1-carbothioamide can be synthesized through several methods. One common approach involves the nitration of benzene derivatives followed by the introduction of the carbothioamide group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the carbothioamide group can be achieved through reactions with thiourea or related compounds under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The carbothioamide group can be oxidized to form sulfonyl derivatives under strong oxidizing conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide
Major Products:
Reduction: 3-Aminobenzene-1-carbothioamide.
Substitution: Various substituted nitrobenzene derivatives.
Oxidation: Sulfonyl derivatives of this compound
Comparación Con Compuestos Similares
4-Methoxythiobenzamide: Similar in structure but with a methoxy group instead of a nitro group.
Thioacetamide: Contains a thiocarbonyl group but lacks the aromatic ring.
Dithiooxamide: Contains two thiocarbonyl groups but lacks the nitro group
Uniqueness: 3-Nitrobenzene-1-carbothioamide is unique due to the presence of both a nitro group and a carbothioamide group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
3-nitrobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-7(12)5-2-1-3-6(4-5)9(10)11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQCHDWHHGEXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506244 | |
| Record name | 3-Nitrobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70102-34-0 | |
| Record name | 3-Nitrobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobenzene-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


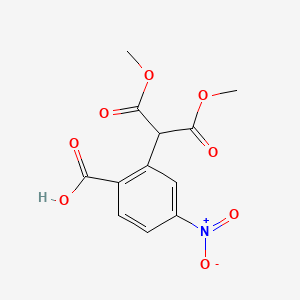
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)
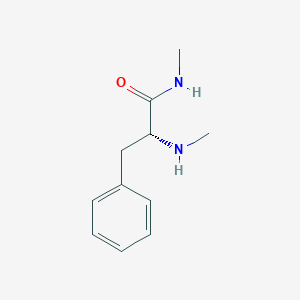


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
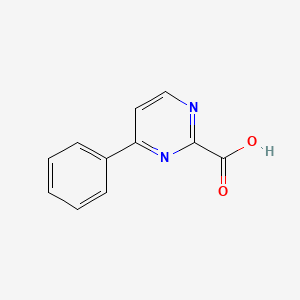

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)

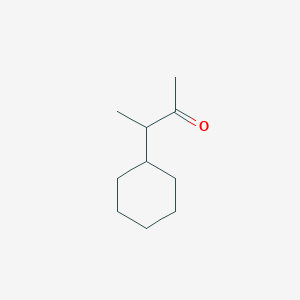


![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)
